molecular formula C15H19Cl2NO3 B4555270 2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide

2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B4555270
M. Wt: 332.2 g/mol
InChI Key: RTKOPOOGKMWRDF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C15H19Cl2NO3 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide is 331.0741989 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts and Remediation Techniques

Research on compounds similar to "2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide," particularly 2,4-Dichlorophenoxyacetic acid (2,4-D), focuses on environmental contamination and remediation methods. Studies have explored the persistence of herbicide residues, like 2,4-D, in the environment and their potential for soil and groundwater contamination. Innovative approaches, such as the use of bacterial endophytes, have shown promise in enhancing the phytoremediation of herbicide-contaminated substrates, demonstrating an effective way to reduce toxic herbicide residues in crop plants (Germaine et al., 2006).

Molecular Mechanisms and Herbicidal Activity

Understanding the molecular action mode of compounds similar to "2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide" is crucial for developing effective herbicides. For instance, 2,4-D has been studied extensively for its herbicidal action, which mimics natural auxin, leading to abnormal growth and plant death in susceptible species. This knowledge aids in the design of selective herbicides that target specific weeds without harming crops (Song, 2014).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds highlights the versatility and potential applications of "2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide." The synthesis techniques and characterization of similar compounds are crucial for the development of new materials with applications in agriculture and beyond. Studies involving the synthesis of novel thiazole derivatives, for example, contribute to the discovery of compounds with antimicrobial and cytotoxic activities, opening new avenues for pharmaceutical applications (Dawbaa et al., 2021).

Environmental Toxicology and Safety Assessment

Environmental toxicology studies are essential for assessing the safety and impact of chemical compounds on ecosystems. Investigations into the toxicity of 2,4-D, a compound related to "2-(2,4-dichlorophenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide," have led to a better understanding of its effects on human health and the environment. These studies inform regulatory decisions and safety guidelines for the use of such chemicals (Smith et al., 2017).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-15(2,14(19)18-9-11-4-3-7-20-11)21-13-6-5-10(16)8-12(13)17/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKOPOOGKMWRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCCO1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.